Potassium Bis(Boc)amide

Beschreibung

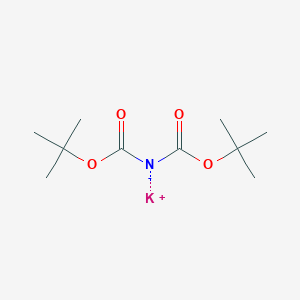

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGTCUBGXFGIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium N,n Bis Tert Butoxycarbonyl Amide

General Synthetic Routes and Precursors

The principal precursor for the synthesis of Potassium N,N-Bis(tert-butoxycarbonyl)amide is Di-tert-butyl iminodicarboxylate, with the chemical formula [(CH3)3COC(O)]2NH. ethz.chacs.org This white, solid organic compound is soluble in various organic solvents and serves as the starting material for the deprotonation reaction that yields the desired potassium salt. ethz.chacs.org

The general synthetic route involves the reaction of Di-tert-butyl iminodicarboxylate with a suitable potassium base. The acidic N-H proton of the iminodicarboxylate is abstracted by the base to form the potassium amide salt. This straightforward acid-base reaction is the cornerstone of the methodologies for preparing Potassium N,N-Bis(tert-butoxycarbonyl)amide.

[(CH₃)₃COC(O)]₂NH + K-Base → [(CH₃)₃COC(O)]₂N⁻K⁺ + H-Base⁺

This in-situ generation of the potassium salt is a frequent practice in synthetic sequences where it is used immediately for subsequent reactions, such as N-alkylation. ethz.chacs.orgorganic-chemistry.org

Optimized Reaction Conditions and Strategies for Preparation

The preparation of Potassium N,N-Bis(tert-butoxycarbonyl)amide can be optimized by carefully selecting the base, solvent, and reaction temperature. While specific, detailed optimization studies are not extensively published in single sources, a compilation of related procedures provides insight into effective strategies.

A common method involves the use of finely powdered anhydrous potassium hydroxide (B78521) in an appropriate solvent. google.com Tetrahydrofuran (B95107) (THF) is a frequently used solvent for this reaction due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. organic-chemistry.orggoogle.com The reaction is typically stirred for a period to ensure complete deprotonation. For instance, a suspension of Di-tert-butyl iminodicarboxylate and finely powdered anhydrous potassium hydroxide in dry THF can be stirred for a couple of hours to generate the potassium salt. google.com

For more robust and complete deprotonation, especially when dealing with less reactive substrates in subsequent steps, a stronger base such as potassium hydride (KH) is employed. google.com The use of potassium hydride, typically as a dispersion in mineral oil, requires an inert atmosphere and careful handling due to its reactivity with moisture. The reaction with KH in a dry aprotic solvent like THF is generally efficient and clean, producing hydrogen gas as the only byproduct. A similar procedure using sodium hydride (NaH) to produce the sodium salt involves stirring the reagents in dry THF. organic-chemistry.org

The table below summarizes typical reaction conditions gathered from various synthetic protocols involving the formation of alkali metal bis(Boc)amides.

| Base | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Potassium Hydroxide (powdered, anhydrous) | Tetrahydrofuran (dry) | Room Temperature | ~2 hours | Suitable for many applications; the resulting suspension can be used directly. google.com |

| Potassium Hydride | Tetrahydrofuran (dry) | 0 °C to Room Temperature | Not specified | A stronger base, useful for ensuring complete deprotonation, especially for unreactive subsequent steps. google.com Requires inert atmosphere. |

| Sodium Hydride (for sodium salt) | Tetrahydrofuran (dry) | Not specified | Not specified | Analogous reaction to form the sodium salt, indicating the feasibility of using metal hydrides. organic-chemistry.org |

Considerations for Scalable Production

The scalability of the synthesis of Potassium N,N-Bis(tert-butoxycarbonyl)amide is crucial for its application in industrial processes. The direct reaction of an alkyl halide with di-tert-butyl-iminodicarboxylate, which proceeds via the in-situ formation of the corresponding salt, is a method that can be useful in designing a synthetic strategy for larger scales. fishersci.co.uk

For large-scale preparations, several factors must be considered:

Cost and availability of reagents: Potassium hydroxide is generally more cost-effective and easier to handle on a large scale compared to potassium hydride.

Safety: The use of potassium hydride on an industrial scale requires specialized equipment to handle the flammable hydrogen gas byproduct and the pyrophoric nature of the reagent.

Solvent selection: While THF is a common laboratory solvent, for industrial applications, other solvents with higher flashpoints and better recovery profiles might be considered.

Work-up and isolation: For many applications, the potassium salt is generated and used in-situ, which avoids the need for isolation. organic-chemistry.org This is often the most efficient approach for scalable synthesis. If isolation is necessary, precipitation and filtration would be the preferred methods over chromatographic purification.

A patent for a related process involving the reaction of a Boc-protected alanine (B10760859) with phenacyl chloride utilizes potassium carbonate as the base in dimethylformamide (DMF) on a scale of over 100 grams, suggesting that weaker, more easily handled bases can be effective under the right conditions for related transformations. researchgate.net While not a direct synthesis of Potassium Bis(Boc)amide, this demonstrates the feasibility of using alternative bases in scalable N-alkylation-type reactions that proceed via the formation of a potassium salt.

Mechanistic Principles and Chemical Reactivity

Elucidation of its Role as a Potent Base

The primary and most widely exploited characteristic of Potassium Bis(Boc)amide is its function as a strong, yet sterically hindered, base. This property is crucial for a variety of organic transformations that require the deprotonation of weakly acidic C-H, N-H, or O-H bonds without the complication of competing nucleophilic attack.

Influence of Electronic Structure on Acidity of Substrates

The efficacy of this compound as a base is intrinsically linked to the electronic structure of the substrate it deprotonates. The two electron-withdrawing Boc groups on the amide nitrogen delocalize the negative charge on the resulting bis(Boc)amide anion, thereby stabilizing it and increasing the basicity of the potassium salt. rsc.org This electronic stabilization, coupled with the steric bulk of the tert-butyl groups, allows for the selective deprotonation of substrates with a range of acidities.

The acidity of a substrate's proton is a critical factor in its reaction with this compound. The rate and success of the deprotonation are highly dependent on the stability of the resulting conjugate base of the substrate. For instance, substrates with acidic protons adjacent to electron-withdrawing groups, which can stabilize the resulting anion through resonance or inductive effects, are readily deprotonated. Research has shown that the acidity of amide N-H bonds can be significantly increased by the presence of a Lewis acid, which coordinates to the amide's carbonyl oxygen, thereby facilitating deprotonation by a Brønsted base. nih.gov This cooperative catalysis approach highlights how modulation of the substrate's electronic structure can dramatically influence its reactivity towards bases like this compound.

The table below summarizes the effect of substrate electronic properties on deprotonation efficiency.

| Substrate Type | Electronic Feature | Deprotonation Efficiency with this compound |

| Amides | Electron-withdrawing groups on nitrogen or carbonyl carbon | High |

| Ketones | α-protons adjacent to the carbonyl group | Moderate to High |

| Alkynes | Terminal C-H bond | High |

| Alcohols | O-H proton | High |

Kinetic and Thermodynamic Aspects of Deprotonation Reactions

The deprotonation reactions involving this compound are governed by both kinetic and thermodynamic factors. The steric hindrance of the base often leads to kinetic control, where the most accessible proton is removed, even if it does not lead to the most stable (thermodynamic) conjugate base. masterorganicchemistry.com This is particularly relevant in the deprotonation of unsymmetrical ketones, where the formation of either the kinetic or thermodynamic enolate can be directed by the choice of base and reaction conditions.

The use of bulky bases like lithium diisopropylamide (LDA) is a classic example of achieving kinetic control in enolate formation. masterorganicchemistry.com this compound, with its significant steric bulk, behaves similarly, favoring the formation of the kinetic enolate. The low reaction temperatures often employed in these reactions further favor the kinetic product by minimizing the rate of equilibration to the more stable thermodynamic enolate. masterorganicchemistry.com

Thermodynamic control, leading to the more stable conjugate base, can sometimes be achieved by allowing the reaction to equilibrate at higher temperatures. However, the inherent steric properties of this compound often make it a preferred reagent for achieving high levels of kinetic selectivity.

Nucleophilic Character in Bond Formation

While primarily utilized as a base, the bis(Boc)amide anion can also act as a nucleophile in certain bond-forming reactions, particularly in N-alkylation and N-acylation processes.

Investigation of N-Alkylation Pathways

The N-alkylation of the bis(Boc)amide anion provides a route to N-alkylated bis(Boc)amides. This reaction typically proceeds via an SN2 mechanism, where the bis(Boc)amide anion attacks an alkyl halide or other suitable electrophile. The success of this reaction is often dependent on the nature of the alkylating agent and the reaction conditions. For instance, the use of a phase-transfer catalyst can facilitate the N-alkylation of amines and related compounds. psu.edu

Research has demonstrated the utility of related compounds, such as potassium Boc-protected aminomethyltrifluoroborate, in Suzuki-Miyaura cross-coupling reactions to form C-N bonds, showcasing the versatility of Boc-protected nitrogen nucleophiles in bond formation. nih.gov While direct N-alkylation with this compound itself is less common due to its steric hindrance, the underlying principles of nucleophilic attack by a Boc-protected nitrogen species are relevant.

The following table presents representative data for N-alkylation reactions involving Boc-protected amines.

| Alkylating Agent | Boc-Protected Amine | Catalyst/Conditions | Product | Yield (%) |

| Benzyl Bromide | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cs2CO3, TBAI, DMF | N-Benzyl carbamate (B1207046) derivative | Good |

| Aryl Halides | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)2, SPhos, K2CO3 | N-Arylmethyl-Boc-amine | Good to Excellent |

Studies on N-Acylation Reactions

N-acylation of the bis(Boc)amide anion with acylating agents such as acid chlorides or anhydrides can lead to the formation of triamides. However, a more common and synthetically useful transformation involves the use of N-Boc amides as precursors for acylation reactions. Activation of the N-Boc amide, for example, through the formation of an N,N-di-Boc derivative, can render the acyl group susceptible to nucleophilic attack. organic-chemistry.org

Studies have shown that N-Boc amides can undergo cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form ketones, demonstrating a novel acylation pathway. organic-chemistry.orgnsf.gov This reaction proceeds via the activation of the amide C-N bond. Furthermore, N-acylbenzotriazoles, which can be prepared from Boc-protected amino acids, are effective acylating agents for a variety of nucleophiles. thieme-connect.com

The table below highlights key findings in N-acylation reactions involving Boc-protected species.

| Acylating Precursor | Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type |

| N-Boc-N-phenylbenzamide | Phenylboronic acid | Pd(II)-NHC | Ketone |

| N-(Boc-α-aminoacyl)benzotriazole | Amines | Base | Amide |

| N-Boc amides | Grignard reagents | Catalyst-free | Ketone |

Reaction Intermediates and Transition State Analysis

The study of reaction intermediates and transition states provides crucial insights into the mechanisms of reactions involving this compound. For deprotonation reactions, the key intermediate is the enolate or the corresponding conjugate base of the substrate. The geometry and stability of this intermediate, as well as the transition state leading to its formation, determine the outcome of the reaction. masterorganicchemistry.com

In nucleophilic substitution reactions, the transition state for the SN2 attack of the bis(Boc)amide anion on an electrophile is of central importance. The steric bulk of the nucleophile will significantly influence the energy of this transition state.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze the transition states of related reactions. For example, in the amidation of N-Boc arylamides, DFT studies have been used to explore the divergent reaction pathways controlled by the choice of base. rsc.org These studies can elucidate the activation barriers for different steps and help to rationalize the observed chemoselectivity. Similarly, non-covalent interaction (NCI) analysis has been used to understand the origin of stereoselectivity in organocatalytic reactions involving N-sulfonyl amides. nih.gov Such computational approaches are invaluable for gaining a deeper understanding of the factors that govern the reactivity of complex reagents like this compound.

Comparative Reactivity Studies with Other Amide Bases

The reactivity of an amide base is determined by a combination of factors, including its basicity (pKa of the conjugate acid), the nature of the cation (e.g., Li+, Na+, K+), the steric bulk around the nitrogen atom, and the solvent used. This compound, [(Boc)2NK], possesses a unique combination of these properties that distinguishes it from other commonly used non-nucleophilic amide bases such as Lithium Diisopropylamide (LDA), Potassium Bis(trimethylsilyl)amide (KHMDS), and Sodium Bis(trimethylsilyl)amide (NaHMDS).

A fundamental point of comparison is the basicity. The conjugate acid of this compound is Di-tert-butyl iminodicarboxylate (Boc2NH). The two electron-withdrawing tert-butyloxycarbonyl groups significantly delocalize the nitrogen's lone pair through resonance, drastically reducing the basicity of the corresponding amide. The pKa of Boc2NH in DMSO is approximately 16.9. uminho.pt This makes this compound a substantially weaker base compared to the silylated amides (like KHMDS, conjugate acid pKa ~30 in DMSO) and alkylamides (like LDA, conjugate acid pKa ~36 in THF). msu.edu

This lower basicity means that while bases like KHMDS and LDA are capable of deprotonating extremely weak acids, including many C-H bonds, this compound is suitable for deprotonating more acidic protons, such as those found on alcohols, phenols, and N-H bonds in amides or carbamates, without affecting less acidic sites. guidechem.com

The steric hindrance of this compound is considerable, owing to the two bulky tert-butyl groups. This bulk, similar to that in KHMDS or LDA, renders the base non-nucleophilic, which is advantageous in reactions where nucleophilic addition to an electrophilic center (like a carbonyl group) is an undesired side reaction.

The potassium cation in [(Boc)2NK] also influences its reactivity, generally leading to less aggregation in solution compared to its lithium counterparts and potentially enhancing the reactivity of the anion, a common trait observed when comparing potassium and lithium bases. chembk.com

Detailed research findings directly comparing the performance of this compound against other amide bases in a single, specific reaction are not extensively documented in the literature. However, its reactivity can be inferred from its properties and applications. For instance, the potassium salt of Di-tert-butyl iminodicarboxylate is used as a nucleophilic nitrogen source for the preparation of primary amines from alkyl halides, a process where its moderate basicity and high steric hindrance are beneficial. guidechem.com In contrast, stronger bases like LDA have been reported to fail in certain deprotonation/silylation sequences where KHMDS was successful, highlighting the subtle but critical differences in reactivity that dictate the choice of base for a specific transformation. uminho.pt

The following table provides a comparative overview of this compound and other common amide bases.

Table 1. Comparison of this compound with Other Amide Bases

| Base Name | Structure | pKa of Conjugate Acid (in DMSO) | Key Characteristics |

|---|---|---|---|

| This compound | ~16.9 uminho.pt | Very sterically hindered; significantly less basic due to resonance stabilization; non-nucleophilic. | |

| Potassium Bis(trimethylsilyl)amide (KHMDS) | ~30 | Very strong, sterically hindered, non-nucleophilic base; good solubility in organic solvents. msu.eduacs.org | |

| Sodium Bis(trimethylsilyl)amide (NaHMDS) | ~30 | Strong, sterically hindered, non-nucleophilic base; often used interchangeably with KHMDS. msu.edu | |

| Lithium Diisopropylamide (LDA) | ~35.7 (in THF) | Very strong, sterically hindered, non-nucleophilic base; commonly generated in situ. msu.edu |

Applications in Complex Organic Synthesis

Construction of Amide and Carbamate (B1207046) Functional Groups

Beyond its role in protection/deprotection strategies, the Boc group is integral to the synthesis of amide and carbamate structures, which are ubiquitous in pharmaceuticals and biologically active compounds. rsc.orgrsc.org

The direct amidation method using Grignard reagents is highly versatile for creating substituted amides. rsc.org The reaction accommodates a broad scope of N-Boc protected amines, including both aliphatic and aromatic variants, as well as a diverse range of Grignard reagents. This allows for the introduction of various aryl and alkyl substituents onto the amide nitrogen or carbonyl carbon, respectively. For instance, N-Boc aniline (B41778) can be successfully reacted with Grignard reagents bearing both electron-donating and electron-withdrawing groups to produce the corresponding amides in yields often exceeding 80%. rsc.org

The synthesis of carbamates, the structural core of the Boc group itself, is also a significant area of organic synthesis. organic-chemistry.orgorganic-chemistry.org While Potassium Bis(Boc)amide is used to install a tert-butyl carbamate, other methods exist to create different carbamate structures. For example, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to various N-aryl carbamates. organic-chemistry.org

| N-Boc Amine Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Boc-aniline | Phenylmagnesium bromide | N-Phenylbenzamide | 92 |

| N-Boc-aniline | 4-Methoxyphenylmagnesium bromide | 4-Methoxy-N-phenylbenzamide | 88 |

| N-Boc-4-methoxyaniline | Phenylmagnesium bromide | N-(4-Methoxyphenyl)benzamide | 91 |

| N-Boc-piperidine | Phenylmagnesium bromide | N-Benzoylpiperidine | 85 |

| N-Boc-piperidine | Ethylmagnesium bromide | N-Propanoylpiperidine | 82 |

Diverse Applications in Cross-Coupling Chemistry

The influence of Boc-protection extends into the realm of transition metal-catalyzed cross-coupling reactions. A key development is the synthesis and application of potassium Boc-protected aminomethyltrifluoroborate. organic-chemistry.orgnih.gov This air-stable crystalline solid serves as a synthetic equivalent of a primary aminomethyl anion, a challenging synthon to handle directly. nih.gov

This reagent participates effectively in Suzuki-Miyaura cross-coupling reactions with a wide variety of aryl and heteroaryl chlorides. organic-chemistry.orgnih.gov The reaction, typically catalyzed by a palladium complex with a phosphine (B1218219) ligand such as SPhos or XPhos, allows for the direct installation of a Boc-protected aminomethyl group onto aromatic and heteroaromatic rings. organic-chemistry.org This methodology is highly valuable as it tolerates a broad range of functional groups on the coupling partner, including nitriles, aldehydes, ketones, and esters, which might not be compatible with alternative aminomethylation strategies. organic-chemistry.org The resulting products are precursors to benzylamines, a common structural motif in biologically active compounds. nih.govscispace.com

| Aryl Chloride | Catalyst/Ligand | Yield (%) |

|---|---|---|

| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | 94 |

| 4-Chloroanisole | Pd(OAc)₂ / SPhos | 95 |

| Methyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos | 99 |

| 4'-Chloroacetophenone | Pd(OAc)₂ / XPhos | 99 |

| 2-Chloropyridine | Pd(OAc)₂ / SPhos | 72 |

Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings

A thorough review of chemical literature does not provide evidence of this compound being employed as a direct coupling partner or base in Palladium-Catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction typically involves the coupling of an organoboron compound with an organic halide, a process for which this compound is not suited as a primary reagent.

Exploration of Other Transition Metal-Mediated Couplings

Similarly, the direct application of this compound as a nucleophile or base in other major classes of transition metal-mediated cross-coupling reactions, such as Heck, Sonogashira, or Buchwald-Hartwig aminations, is not well-documented. Its role is primarily centered on acting as a protected nitrogen source in substitution reactions rather than participating in catalytic cross-coupling cycles.

Utility in Nitrogen Transfer and Annulation Reactions

The primary utility of this compound lies in its function as a synthetic equivalent for the di-tert-butoxycarbonylamide anion, [(Boc)₂N]⁻. This makes it an effective reagent for nitrogen transfer through nucleophilic substitution reactions. Its most common application is in the N-alkylation of electrophiles, serving as a precursor to protected primary amines. This transformation is a cornerstone of its utility, providing a masked form of ammonia (B1221849) that can be revealed in a subsequent deprotection step.

In this context, the compound facilitates the transfer of a protected nitrogen atom to an organic substrate. For instance, in the synthesis of complex pharmaceutical intermediates, this compound is used to displace leaving groups such as halides or sulfonates. A documented example involves its reaction with a methyl methanesulfonate (B1217627) derivative in tetrahydrofuran (B95107) (THF), where it acts as the nitrogen nucleophile to form a new carbon-nitrogen bond. googleapis.comgoogleapis.com This reaction proceeds as a standard Sₙ2 displacement, effectively transferring the bis(Boc)-protected nitrogen moiety to the electrophilic carbon center. While this demonstrates its capacity for nitrogen transfer, its application in annulation (ring-forming) reactions is not widely reported.

Contributions to Stereoselective Synthesis

The contributions of this compound to stereoselective synthesis are primarily an extension of its role in N-alkylation, particularly in the construction of chiral molecules.

Development of Chiral Amine Synthesis Strategies

This compound serves as a key reagent in multi-step strategies for the synthesis of chiral primary amines. This strategy is predicated on the reaction of the bis(Boc)amide anion with a chiral, enantiomerically pure electrophile. By reacting with a substrate already possessing a defined stereocenter, the resulting product is a non-racemic, N-protected amine.

The general synthetic approach is outlined below:

Reaction: A chiral substrate containing a suitable leaving group (e.g., tosylate, mesylate, or halide) is treated with this compound.

N-Alkylation: The [(Boc)₂N]⁻ anion displaces the leaving group, forming a new C-N bond. The stereochemistry at the chiral center of the electrophile is typically inverted in an Sₙ2 reaction or retained depending on the mechanism.

Deprotection: The two tert-butoxycarbonyl (Boc) protecting groups are subsequently removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to unmask the primary amine functionality.

This sequence provides a reliable alternative to methods like the Gabriel synthesis for preparing chiral primary amines from chiral alcohols (after conversion to a sulfonate or halide). The bulky nature of the bis(Boc)amide nucleophile can influence the reaction's success, but its utility in forming sterically demanding intermediates is a key advantage.

Control of Diastereoselectivity and Enantioselectivity

There is limited specific information available in the scientific literature regarding the use of this compound to directly control diastereoselectivity or enantioselectivity in reactions where a new stereocenter is formed at the point of C-N bond formation. Such control would typically require the use of external chiral ligands, auxiliaries, or catalysts that interact with the potassium amide, for which there are no prominent research findings. Its application is generally limited to reactions with substrates that are already chiral.

Impact on Pharmaceutical and Biochemical Sciences

Facilitation of Pharmaceutical Intermediate and Active Pharmaceutical Ingredient Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step sequences where the strategic protection and activation of functional groups are paramount. Potassium Bis(Boc)amide is instrumental in these processes, particularly in the formation of carbon-nitrogen bonds, which are ubiquitous in drug molecules.

One key application is in the alkylation of amines. The synthesis of primary amines can be conveniently achieved through the alkylation of di-tert-butyl carbamate (B1207046) (Boc₂NH). rsc.org In this process, a strong base like this compound is used to deprotonate Boc₂NH, generating the Boc₂N⁻ anion, which then acts as an ammonia (B1221849) surrogate in reactions with alkyl halides. rsc.org This methodology provides a reliable route to primary amines, which are crucial building blocks for a vast array of pharmaceuticals.

Furthermore, the principles of using potassium salts of Boc-protected amines extend to more complex reactions like the Suzuki-Miyaura cross-coupling. For instance, potassium Boc-protected aminomethyltrifluoroborate has been synthesized and used to couple with various aryl and heteroaryl chlorides, demonstrating a powerful method for introducing an aminomethyl group into aromatic systems. researchgate.net The synthesis of such organoboron reagents often requires a strong base, highlighting a potential application for this compound in preparing key intermediates for cross-coupling reactions, a cornerstone of modern pharmaceutical manufacturing. researchgate.net The use of N-Boc protected piperazine (B1678402) amides as precursors for creating more complex N-substituted piperazine derivatives, which are common scaffolds in drug discovery, further illustrates the utility of this chemical strategy. uow.edu.au

Role in Peptide and Protein Chemical Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most important amine-protecting groups in peptide chemistry. masterorganicchemistry.com Its widespread use in both solution-phase and solid-phase peptide synthesis (SPPS) is due to its stability under various reaction conditions and its clean removal with mild acid. rsc.orgmasterorganicchemistry.com The Boc group prevents the free amine of an amino acid from engaging in unwanted side reactions during the formation of a peptide bond. youtube.com

In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is temporarily protected with a Boc group. nih.gov After coupling the next amino acid, the Boc group is removed using an acid like trifluoroacetic acid (TFA) to allow for the subsequent coupling reaction. masterorganicchemistry.com This cycle is repeated to build the desired peptide sequence.

While the introduction of the Boc group onto an amino acid is typically achieved with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a weaker base, the role of strong, non-nucleophilic bases like this compound becomes relevant in the synthesis of specialized or modified amino acid derivatives. organic-chemistry.org For certain complex peptide modifications or the synthesis of peptidomimetics, where standard conditions are insufficient, a powerful base is required to facilitate specific bond formations without interfering with other sensitive functional groups. The development of novel amide bond formation strategies, such as those involving the coupling of N-protected α-amino hydroxamic acids with amines, underscores the continuous search for versatile reagents to enable challenging peptide syntheses. uantwerpen.be

Investigations into Biological Activity of Derivatives

The true impact of this compound on biochemical sciences is most evident in the vast number of biologically active molecules whose synthesis relies on Boc-protection chemistry. By enabling the efficient synthesis of these derivatives, it has indirectly contributed to the discovery and development of potential new therapeutic agents.

Numerous studies have revealed significant anticancer potential in compounds synthesized using Boc-protection strategies. These derivatives often function by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).

One area of research involves the modification of natural products. For example, derivatives of noscapine, an alkaloid with known antimitotic properties, have been synthesized by conjugating N-Boc-protected amino acids to the core structure. nih.gov Subsequent deprotection yielded compounds with enhanced antiproliferative activities compared to the parent molecule. nih.gov Specifically, derivatives 6h and 6i showed potent cytotoxicity against the 4T1 murine mammary carcinoma cell line. nih.gov

Another class of compounds, N-BOC-protected-3,5-bis(arylidene)-4-piperidones, which are analogs of the potent anticancer agent EF-24, have also been synthesized and evaluated. researchgate.net These bis-chalcone structures are created through base-catalyzed Aldol condensation reactions, a process where a strong, non-nucleophilic base can be advantageous. researchgate.net

| Compound | Description | Cancer Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| 6h | Noscapine-Amino Acid Conjugate | 4T1 (Murine Mammary Carcinoma) | 11.2 | nih.gov |

| 6i | Noscapine-Amino Acid Conjugate | 4T1 (Murine Mammary Carcinoma) | 16.3 | nih.gov |

| 10i | Cotarnine-Amino Acid Conjugate | 4T1 (Murine Mammary Carcinoma) | 54.5 | nih.gov |

| Noscapine (Parent) | Parent Compound | 4T1 (Murine Mammary Carcinoma) | 215.5 | nih.gov |

Enzymes are critical targets for drug discovery, and the development of specific inhibitors can modulate disease pathways. Boc-protected intermediates are frequently used in the synthesis of potent enzyme inhibitors.

Studies have shown that N-Boc protected amino acid derivatives can act as effective inhibitors of proteases. For example, certain N-acyl substituted 4-oxoazetidine-2-carboxylates, synthesized from N-Boc protected precursors, were evaluated as inhibitors of porcine pancreatic elastase (PPE) and papain. nih.gov The N-Boc protected amino acid derivatives 10 and 13 were found to be reversible inhibitors of PPE with inhibition constants (KI) in the micromolar range. nih.gov

In a different study, a series of benzimidazole (B57391) derivatives were synthesized to identify new inhibitors of protein kinase CK1δ, a target implicated in various diseases. mdpi.com The synthesis involved coupling N-Boc protected benzimidazol-2-amine precursors with pyrazole (B372694) acetic acid derivatives. This work led to the identification of several compounds with inhibitory activity in the micromolar and submicromolar range, with derivative 23 being the most potent, exhibiting an IC₅₀ of 98.6 nM. mdpi.com Thiourea derivatives synthesized from N-Boc-amide precursors have also been identified as effective inhibitors of human carbonic anhydrase (hCA) isozymes I and II. tandfonline.com

| Compound/Derivative Class | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| N-BOC protected amino acid derivative 10 | Porcine Pancreatic Elastase (PPE) | Reversible inhibitor, Kᵢ in μM range | nih.gov |

| N-BOC protected amino acid derivative 13 | Porcine Pancreatic Elastase (PPE) | Reversible inhibitor, Kᵢ in μM range | nih.gov |

| Benzimidazole derivative 23 | Protein Kinase CK1δ | IC₅₀ = 98.6 nM | mdpi.com |

| Thiourea-benzimidazole derivatives | Human Carbonic Anhydrase I (hCA I) | Kᵢ in the range of 3.4–73.6 μM | tandfonline.com |

| Thiourea-benzimidazole derivatives | Human Carbonic Anhydrase II (hCA II) | Kᵢ in the range of 8.7–44.2 μM | tandfonline.com |

Catalytic Applications and Functional Group Transformations

Participation in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. A common strategy within this field involves the generation of radical intermediates through single-electron transfer (SET) processes. Potassium Bis(Boc)amide is an excellent precursor for the formation of a nitrogen-centered radical upon oxidation.

In a typical photoredox cycle, an excited photocatalyst, such as an iridium or ruthenium complex, can oxidize a suitable substrate. The potassium amide salt of a protected amine can serve as this substrate. nih.gov The pre-formed nature of this compound makes it an ideal candidate for such transformations, as it can directly engage in the catalytic cycle without the need for an additional base to generate the reactive amidyl anion. The SET from the amidate to the excited photocatalyst generates a nitrogen-centered radical, which can then participate in various bond-forming reactions, such as the addition to electron-deficient alkenes. nih.gov This approach has been successfully applied to the γ-alkylation of carboxylic acids through a 1,5-hydrogen atom transfer (HAT) mechanism initiated by the nitrogen radical. nih.gov

Furthermore, related N-Boc protected structures are central to other photoredox-catalyzed reactions. For instance, the decarboxylative vinylation of N-Boc α-amino acids proceeds via photoredox-generated α-amino radicals to furnish allylic amines, showcasing the utility of the Boc group in facilitating radical-based transformations. acs.org

Cooperative Catalysis in Amide Bond Formation

Cooperative catalysis, where two or more catalysts work in concert to enable a transformation, provides a sophisticated strategy for activating otherwise inert bonds. The activation of stable amide bonds is a significant challenge where cooperative catalysis has proven effective. One approach involves the combination of a Lewis acid and a Brønsted base to deprotonate an amide N–H bond, thereby generating a more reactive nucleophile. nsf.gov

N-Boc activated amides are particularly important substrates in this context. Research has demonstrated that the combination of rhodium(I) catalysis and Lewis base catalysis can promote the activation of inert C–N bonds in primary amides that have been activated with a Boc group. nsf.gov This allows for challenging transformations like the direct C–H arylation using primary amides as arylating reagents. nsf.gov While these systems often generate the active species in situ, the use of pre-formed this compound represents a viable and direct entry into such catalytic cycles. The N-Boc group is crucial as it activates the amide bond towards cleavage. nih.gov

Chemoselective Transformations and Functional Group Tolerance

A significant advantage of using this compound and its precursors is the high degree of chemoselectivity observed in many transformations. The steric and electronic properties of the di-Boc-protected nitrogen allow for reactions to occur at specific sites within a molecule, even in the presence of other sensitive functional groups.

A compelling example is the cation-controlled chemoselective amidation of N-Boc arylamides. In these reactions, the choice of the base dictates the reaction outcome. When a potassium base like potassium tert-butoxide (KOtBu) is used, the reaction proceeds via attack at the Boc carbonyl group, leading to the formation of N-aroylureas. rsc.org Conversely, using a lithium base such as LiOH directs the reaction to the amide carbonyl, yielding imides. rsc.org This divergent reactivity, controlled simply by the metal cation, underscores the subtle yet powerful control that can be exerted in these systems. The functional group tolerance is high, allowing for the presence of various substituents on the aromatic rings. rsc.org

| N-Boc Arylamide Substrate | Amide Nucleophile | Base | Product Type | Yield |

|---|---|---|---|---|

| N-Boc-N-benzylbenzamide | Benzamide | KOtBu | N-Aroylurea | 72% |

| N-Boc-N-benzylbenzamide | Benzamide | LiOH | Imide | 74% |

| N-Boc-N-(4-methylbenzyl)benzamide | 4-Methylbenzamide | KOtBu | N-Aroylurea | 75% |

| N-Boc-N-(4-methylbenzyl)benzamide | 4-Methylbenzamide | LiOH | Imide | 78% |

This high level of functional group tolerance makes Boc-protected amides valuable in multistep synthesis, where selective transformations are required without affecting other parts of the molecule. nih.govacs.org

Late-Stage Diversification of Complex Molecules

Late-stage functionalization (LSF) is a critical strategy in drug discovery and development, as it allows for the rapid generation of analogues from a common, complex intermediate. anu.edu.au This approach avoids the need for lengthy de novo synthesis for each new derivative. The robust and selective nature of reactions involving Boc-protected amides makes them highly suitable for LSF.

This compound or related species generated in situ from potassium bases like potassium bis(trimethylsilyl)amide (KHMDS) can be used to introduce nitrogen-containing functionalities into complex heterocyclic scaffolds. nih.gov For example, the N-H bond of a 1,2-azaborine (B1258123) can be deprotonated with KHMDS, and the resulting amide can be functionalized with various electrophiles. nih.gov Similarly, multicatalytic strategies have been developed for the direct asymmetric transformation of secondary amides, enabling the late-stage functionalization of drug derivatives with excellent chemoselectivity. nih.gov In one synthesis, a Boc derivative was instrumental in the hydrolytic cleavage of an amide bond to reveal a carboxylic acid in a complex bicyclic intermediate, demonstrating the utility of the Boc group as a handle for strategic bond cleavage. rsc.org

The ability to perform these modifications on structurally complex and sensitive substrates highlights the importance of reagents like this compound in modern medicinal chemistry and the synthesis of bioactive molecules. anu.edu.au

| Catalytic Application | Transformation Type | Role of (Potassium) Bis(Boc)amide or Precursor | Reference |

|---|---|---|---|

| Photoredox Catalysis | Nitrogen-Centered Radical Formation | Precursor to amidyl radical via single-electron transfer. | nih.gov |

| Cooperative Catalysis | Amide C-N Bond Activation | N-Boc group activates the amide for cleavage by a catalyst system. | nsf.gov |

| Chemoselective Transformation | Divergent Amidation | Reacts with potassium base (KOtBu) to form N-aroylureas selectively. | rsc.org |

| Late-Stage Functionalization | Modification of Drug Derivatives | Enables selective modification of complex amides in late synthetic stages. | nih.gov |

Future Directions and Outstanding Challenges

Innovations in Synthetic Protocols

The current application of Potassium Bis(Boc)amide, while effective, presents several avenues for improvement to enhance its efficiency, scope, and sustainability. Future research will likely focus on overcoming the limitations of the existing multi-step procedure and expanding its applicability.

A primary challenge is the development of more atom-economical and streamlined synthetic protocols. The current method requires stoichiometric use of the reagent followed by a separate deprotection step. Innovations could involve the design of one-pot procedures that combine the alkylation and a subsequent transformation, minimizing intermediate workup and purification steps. Furthermore, expanding the substrate scope beyond simple alkyl halides to include more complex and sterically hindered electrophiles is a key objective. As seen in patent literature for the synthesis of complex pharmaceutical intermediates, the reaction often requires additives like sodium iodide to facilitate the reaction with substrates such as methyl methanesulfonates, indicating a need for more inherently reactive systems or optimized conditions. googleapis.comgoogleapis.com

Another area for innovation lies in the development of flow chemistry protocols. Continuous flow synthesis could offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The development of a flow-based system for the generation and immediate use of this compound would be a significant step forward.

Finally, exploring alternative and milder deprotection conditions for the resulting N,N-bis(Boc) protected amine is crucial. While acidic cleavage is standard, it may not be compatible with sensitive functional groups in complex molecules. Research into selective, single-Boc removal or non-acidic cleavage methods would greatly enhance the versatility of this reagent in multi-step syntheses.

Table 1: Potential Innovations in Synthetic Protocols for this compound

| Area of Innovation | Current Limitation | Future Goal | Potential Benefit |

| Process Efficiency | Stoichiometric, multi-step process | One-pot alkylation/transformation sequences | Reduced waste, time, and cost |

| Substrate Scope | Primarily reactive alkyl halides | Effective reaction with less reactive electrophiles (e.g., sulfonates, hindered halides) without harsh additives | Broader applicability in complex molecule synthesis |

| Reaction Technology | Batch processing | Continuous flow synthesis protocols | Improved safety, scalability, and process control |

| Deprotection | Requires strong acid for Boc group removal | Milder, more selective deprotection methods | Increased functional group tolerance |

Advancements in Mechanistic Understanding

A deeper mechanistic understanding of reactions involving this compound is fundamental to optimizing existing protocols and discovering new applications. Currently, the reaction is understood as a standard SN2-type alkylation, but the finer details regarding the reagent's behavior in solution and the factors governing its reactivity are not well-documented in academic literature.

Future investigations should focus on several key areas. The aggregation state of this compound in various solvents, such as the commonly used dimethylformamide (DMF), is unknown. thieme-connect.de Understanding whether it exists as a monomer, dimer, or higher-order aggregate, and how this influences its nucleophilicity and steric hindrance, is critical. Spectroscopic and computational studies could provide significant insights.

Furthermore, a detailed kinetic analysis of the alkylation reaction could elucidate the precise role of the solvent, counter-ion (K+), and additives. For instance, the use of sodium iodide in certain patented procedures suggests a potential halide exchange mechanism (Finkelstein reaction) to convert a less reactive electrophile into a more reactive alkyl iodide in situ. googleapis.comgoogleapis.com Quantifying the impact of such additives would allow for more rational reaction design. Comparative studies with other related amide bases, such as potassium phthalimide (B116566) or potassium bis(trimethylsilyl)amide (KHMDS), could help delineate the unique steric and electronic properties conferred by the two Boc groups.

Table 2: Key Areas for Mechanistic Investigation

| Mechanistic Question | Proposed Research Method | Potential Insight |

| Aggregation State | NMR spectroscopy (DOSY), cryoscopy, computational modeling (DFT) | Correlation between aggregation, solvent, and nucleophilicity |

| Reaction Kinetics | In-situ monitoring (ReactIR, NMR), kinetic modeling | Determination of rate laws, activation parameters, and the role of additives |

| Solvent Effects | Systematic screening of solvents, correlation with solvent parameters | Optimization of reaction medium for efficiency and selectivity |

| Role of Counter-ion | Use of different alkali metal counter-ions (Li, Na, K, Cs) and crown ethers | Understanding the influence of ion-pairing on reactivity |

Exploration of New Catalytic Paradigms

Perhaps the most ambitious and potentially impactful future direction is the transition of this compound from a stoichiometric reagent to a component in novel catalytic systems. Its current role is exclusively that of a nucleophile consumed in the reaction. The challenge lies in designing a catalytic cycle where the active bis(Boc)amide anion is regenerated.

One hypothetical paradigm involves its use as a potent, non-nucleophilic base to generate reactive intermediates in a catalytic cycle. While sterically hindered, its basicity could be harnessed in reactions where other common bases lead to side reactions. The bulky Boc groups could also serve as chiral directing groups or create specific pockets in a metal's coordination sphere if used as a ligand precursor.

A second avenue involves developing its role as a transferable N(Boc)2 source in transition-metal-catalyzed reactions. For example, a catalytic cycle could be envisioned where a palladium or copper catalyst facilitates the transfer of the N(Boc)2 group from the potassium salt to an aryl or vinyl halide, regenerating the catalyst. This would represent a novel C-N bond-forming reaction.

Q & A

[Basic] What are the critical handling protocols for Potassium bis(trimethylsilyl)amide to ensure experimental reproducibility?

Methodological Answer:

Potassium bis(trimethylsilyl)amide (KHMDS) requires strict inert atmosphere handling (argon/nitrogen glovebox) due to its reactivity with moisture and oxygen. Key steps include:

- Purity Verification : Use Karl Fischer titration (<50 ppm H2O) and 1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to confirm reagent integrity .

- Solvent Preparation : Employ anhydrous THF or toluene, distilled over sodium/benzophenone under nitrogen.

- Temperature Control : Maintain reactions at -78°C (dry ice/acetone) to 25°C, depending on substrate sensitivity, to minimize side reactions like β-elimination .

[Basic] How does solvent choice impact KHMDS reactivity in enolate formation?

Methodological Answer:

Solvent polarity dictates KHMDS aggregation and nucleophilicity:

- THF (ε = 7.5) : Monomeric species dominate, achieving 92-97% enolization efficiency for cyclic ketones. Ideal for sterically hindered substrates .

- Toluene (ε = 2.4) : Aggregated forms reduce activity by 30-40%, necessitating 1.5-2.0 equivalents for equivalent conversion.

Validate solvation states via 29Si NMR (δ -19.5 ppm for Si-N bonds) and FTIR (1250-1260 cm⁻¹ for Si-CH3) .

[Advanced] What experimental approaches resolve contradictions in KHMDS catalytic activity in asymmetric synthesis?

Methodological Answer:

Address discrepancies through multivariable analysis:

- Variables : Ligand pre-complexation time (0-60 min), stoichiometry (1.0-1.2 eq KHMDS), and additives (LiCl vs NaBArF4).

- Design : Use a Box-Behnken model (15 runs) to optimize enantiomeric excess (ee). Validate via 500 MHz NMR kinetics in d8-THF to track intermediate formation .

- Validation : Perform 3 replicates per condition with ANOVA (p < 0.05) to identify significant factors .

[Advanced] How can KHMDS-based propellant formulations be optimized for hypergolic ignition reliability?

Methodological Answer:

For Mars Ascent Vehicle applications:

- Testing Protocols : Thermal cycling (-40°C/+85°C, 50 cycles) and vibration testing (20-2000 Hz) to simulate extreme conditions .

- Performance Metrics : Measure ignition latency (<5 ms at -50°C) via high-speed cameras (100,000 fps) and DSC to correlate crystallinity changes with reactivity .

- Aging Studies : Accelerate degradation under 85°C/90% RH; target <5% performance loss over 6 months .

[Basic] What spectroscopic techniques characterize KHMDS in solution-phase reactions?

Methodological Answer:

- 29Si NMR : Detect Si-N bonds (δ -19.5 to -20.1 ppm) and monitor degradation .

- FTIR : Track Si-CH3 deformations (1250-1260 cm⁻¹) to confirm reagent stability .

- UV-Vis : Quantify concentration at 280 nm using freshly prepared calibration curves in matching solvents .

[Advanced] What strategies mitigate β-elimination during KHMDS-mediated deprotonation?

Methodological Answer:

- Low-Temperature Conditions : Use slush baths (N2/liquid CO2, -100°C) and staggered reagent addition .

- Proton Quenching : Introduce sacrificial t-BuOH (0.1 eq) to intercept reactive intermediates .

- Byproduct Analysis : Identify elimination pathways via GC-MS (DB-5MS column, electron ionization) and DFT calculations (B3LYP/6-31G*) to model transition states .

[Basic] What safety protocols are essential for KHMDS handling?

Methodological Answer:

- PPE : Neoprene gloves, face shields, and flame-resistant lab coats .

- Spill Management : Use dry sand and pH-neutral absorbents; follow UN3263 regulations for corrosive solids .

- Gas Detection : Install hydrogen sulfide detectors in work areas due to potential decomposition .

[Advanced] How is KHMDS purity validated for critical reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.